2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a thiophene core substituted with a 1,2,4-oxadiazole ring at the 2-position and a sulfonamide group at the 3-position. The oxadiazole moiety is further substituted with a 3-bromophenyl group, while the sulfonamide nitrogen atoms are methyl and 4-methylphenyl substituents. The thiophene and oxadiazole rings contribute to π-conjugation, which may enhance stability and electronic delocalization .
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3S2/c1-13-6-8-16(9-7-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-4-3-5-15(21)12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWZRPZVTKUJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring , sulfonamide group , and oxadiazole ring , which contribute to its unique properties. The presence of bromine in the phenyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It can bind to proteins or enzymes, potentially altering their activity and leading to various biological effects. The exact pathways depend on the biological system being studied, but it is believed that the compound may influence signaling pathways involved in cancer progression and other diseases.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
1. Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, show promising anticancer properties. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values ranging from sub-micromolar to micromolar concentrations for related oxadiazole derivatives .
2. Antimicrobial Properties
The sulfonamide group in the compound suggests potential antimicrobial activity. Studies have shown that sulfonamides can exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in disease processes. For example, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key features and activities of related compounds:
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Oxadiazole + Sulfonamide | 0.65 | Anticancer (MCF-7) |
| Compound B | Oxadiazole + Halogen | 0.12 | Anticancer (A549) |
| Compound C | Sulfonamide | 0.22 | Antibacterial |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives similar to this compound induced apoptosis in MCF-7 cells through activation of p53 pathways, leading to increased caspase-3 cleavage . This suggests a mechanism by which the compound may exert its anticancer effects.
Case Study 2: Enzyme Inhibition
In vitro assays indicated that certain oxadiazole derivatives selectively inhibited human carbonic anhydrases at nanomolar concentrations, highlighting their potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and sulfonamide moieties exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of oxadiazoles possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study conducted by Dos Santos Filho et al. (2009) found that oxadiazole derivatives exhibited substantial inhibition of inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. A study published in the European Journal of Medicinal Chemistry reported that oxadiazole derivatives demonstrate cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
Organic Electronics
The unique electronic properties of thiophene-based compounds have led to their application in organic electronics. This compound can be utilized as a semiconductor material in organic field-effect transistors (OFETs). Its incorporation into polymer blends has shown improved charge mobility and stability .
Photovoltaic Devices
Research indicates that incorporating this compound into photovoltaic devices can enhance light absorption and conversion efficiency. The structure allows for effective charge separation, making it a candidate for use in organic solar cells .
Table 1: Summary of Biological Activities
Table 2: Material Properties for Electronics
| Property | Value | Application Area |
|---|---|---|
| Charge Mobility | High | OFETs |
| Light Absorption | Enhanced | Organic Solar Cells |
| Stability | Improved | Electronic Devices |
Case Studies
-
Case Study on Antimicrobial Activity
- Objective : To evaluate the antibacterial efficacy of the compound against clinical isolates.
- Methodology : Disc diffusion method was employed to measure inhibition zones.
- Findings : The compound showed significant inhibition against pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Case Study on Anticancer Effects
- Objective : Investigate the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Findings : The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs (e.g., sulfonamide, oxadiazole/triazole heterocycles, halogenated aryl groups) and are analyzed for comparative insights:
Substituent Effects on Aromatic Rings
| Compound Name | Key Substituents | Molecular Formula |
|---|---|---|
| Target Compound | 3-Bromophenyl (oxadiazole), N-methyl-N-(4-methylphenyl) (sulfonamide) | C₂₀H₁₇BrN₄O₃S₂ |
| 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | 4-Fluorophenyl (oxadiazole), N-methyl-N-(4-methoxyphenyl) (sulfonamide) | C₂₀H₁₇FN₄O₄S₂ |
| 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | 4-Bromophenyl (sulfonyl oxazole), 4-fluorophenyl (acetamide) | C₂₂H₁₅BrFN₃O₄S₃ |
- Electronic Effects : The 3-bromophenyl group in the target compound is more sterically hindered and less electron-withdrawing than the 4-fluorophenyl analog in . Fluorine’s strong electron-withdrawing nature may enhance metabolic stability compared to bromine .
- Sulfonamide vs.
Heterocyclic Core Variations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
